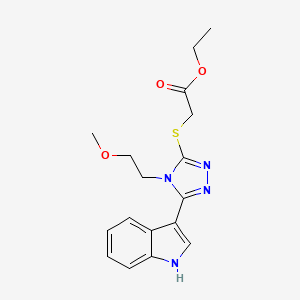
ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound featuring an indole moiety, a triazole ring, and a thioester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.
Triazole Ring Formation: The indole derivative undergoes cyclization with appropriate reagents to form the 1,2,4-triazole ring.
Thioester Formation: The triazole intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioester group.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or thioesters.
Applications De Recherche Scientifique
Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: Could involve inhibition of specific enzymes, disruption of cellular processes, or binding to DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Ethyl 2-((5-(1H-indol-3-yl)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Uniqueness
Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxyethyl group can affect its solubility and interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-24-15(22)11-25-17-20-19-16(21(17)8-9-23-2)13-10-18-14-7-5-4-6-12(13)14/h4-7,10,18H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXYSBFTUZBDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2817568.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2817569.png)

![N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2817571.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2817572.png)
![3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2817573.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine](/img/structure/B2817574.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)
![3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2817581.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2817586.png)
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)
